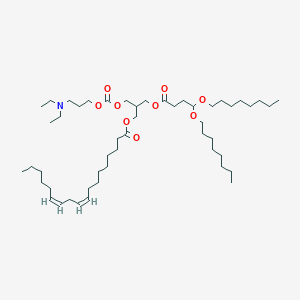

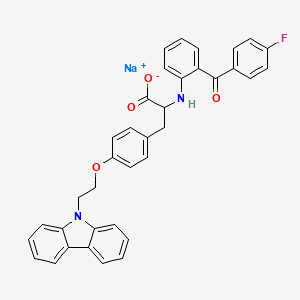

![molecular formula C21H26N2O4 B11935782 (E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)

(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of isorhynchophylline involves multiple steps, starting from simple precursors like butanal and ethyl acrylate. One notable method includes Carreira ring expansion to construct the tetracyclic core . The synthesis typically involves 16 steps, with key reactions including cyclization, oxidation, and stereoselective transformations.

Industrial Production Methods: Industrial production of isorhynchophylline primarily relies on extraction from Uncaria rhynchophylla. The plant material undergoes processes like drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) .

Chemical Reactions Analysis

Types of Reactions: Isorhynchophylline undergoes various chemical reactions, including:

Oxidation: Conversion to oxindole derivatives.

Reduction: Formation of reduced alkaloid forms.

Substitution: Introduction of functional groups at specific positions on the tetracyclic core.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: Use of electrophilic reagents like alkyl halides or acyl chlorides in the presence of bases.

Major Products: The major products formed from these reactions include various oxindole derivatives, reduced alkaloids, and substituted tetracyclic compounds .

Scientific Research Applications

Isorhynchophylline has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkaloid synthesis and transformations.

Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Explored for its potential in treating neurodegenerative diseases, cancer, cardiovascular disorders, and osteoarthritis .

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Isorhynchophylline exerts its effects through multiple molecular targets and pathways:

Neuroprotection: Modulates N-methyl-D-aspartic acid (NMDA) receptors, reducing excitotoxicity and promoting synaptic plasticity.

Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating survival pathways.

Cardiovascular Protection: Protects vascular endothelial cells and reduces smooth muscle cell proliferation.

Comparison with Similar Compounds

Isorhynchophylline is often compared with its stereoisomer, rhynchophylline. Both compounds share similar pharmacological properties but differ in their stereochemistry and specific biological activities . Other similar compounds include:

Rhynchophylline: Another major alkaloid from Uncaria rhynchophylla with neuroprotective and cardiovascular benefits.

Mitraphylline: An oxindole alkaloid with anti-inflammatory and immunomodulatory effects.

Speciophylline: Known for its anti-cancer and anti-inflammatory properties.

Isorhynchophylline stands out due to its unique combination of neuroprotective, anti-inflammatory, and anti-cancer activities, making it a promising candidate for various therapeutic applications .

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/t13-,14-,18-,21-/m0/s1 |

InChI Key |

IQSFEAHJUMVILC-SCYQNTHKSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

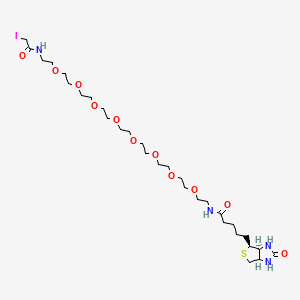

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)

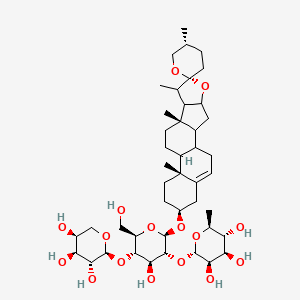

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)

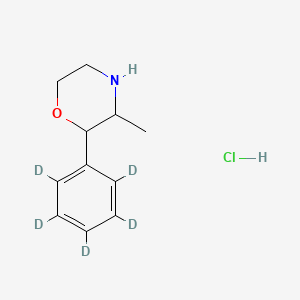

![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)